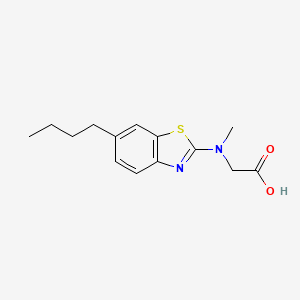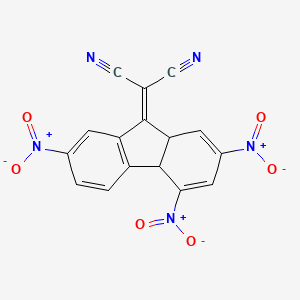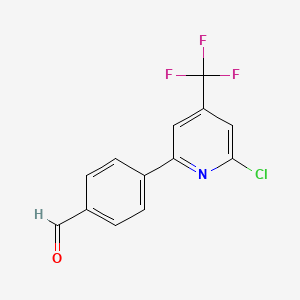
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
説明
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (CFTB) is a heterocyclic aldehyde that is of interest to the scientific community due to its potential applications in a variety of fields, from medicinal chemistry to materials science. CFTB is a versatile molecule that can be used as a starting material for the synthesis of a range of compounds, including drugs, polymers, and dyes.
科学的研究の応用
Chemical Synthesis and Functionalization
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is involved in various chemical synthesis processes. It has been used in the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, where compounds like 2-bromo-4-(trifluoromethyl)pyridine and others were selectively deprotonated and subsequently carboxylated at specific positions. This indicates its role in creating complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Biocatalysis and Asymmetric Catalysis
In the field of biocatalysis and asymmetric catalysis, derivatives of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde have been used. For instance, 4-chloro-2-(1-hydroxybenzyl)pyridines, derived from similar ketones, have been obtained with enantiomeric excesses via bioreduction. These active alcohols were transformed into derivatives for application in asymmetric catalytic processes, highlighting the compound's utility in creating enantioselective catalysts (Busto, Gotor‐Fernández, & Gotor, 2006).
Intermediate in Anticancer Drug Synthesis
4-(Pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been synthesized from compounds including terephthalaldehyde. This process involves multiple steps, such as acetal reaction, nucleophilic reaction, and hydrolysis, indicating the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in the pharmaceutical industry, especially in the development of anticancer therapeutics (Zhang, Cao, Xu, & Wang, 2018).
Photophysical Properties in Molecular Design
The compound plays a role in determining the photophysical properties of molecules. For example, derivatives like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde were synthesized and their thermal, electrochemical, and optical properties were investigated. This research aids in understanding intramolecular charge transfer and fluorosolvatochromism, essential in the design of electronic and photonic materials (Altinolcek, Battal, Vardalli, Tavaslı, Yu, Peveler, & Skabara, 2021).
Catalysis in Organic Reactions
It's involved in catalytic processes, like the Lewis acid-catalyzed synthesis of aminopyrroloquinolinols. This demonstrates the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde derivatives in facilitating specific organic reactions, contributing to the development of novel organic compounds with potential applications in various industries (Kobayashi, Nakahashi, Takanohashi, Kitamura, Morikawa, & Konishi, 2002).
特性
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-12-6-10(13(15,16)17)5-11(18-12)9-3-1-8(7-19)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVJJQJBASWFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



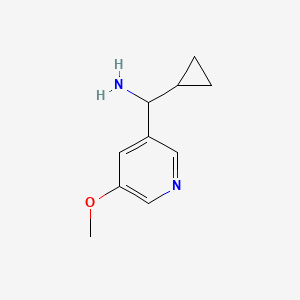
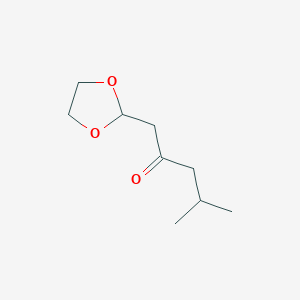
![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
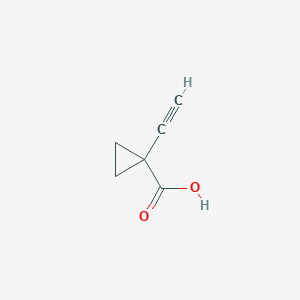

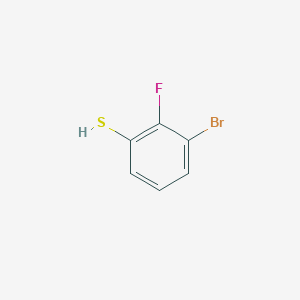
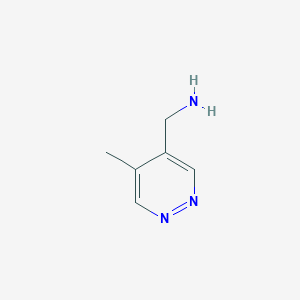
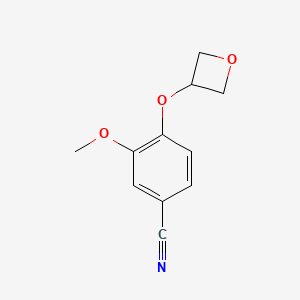
![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)
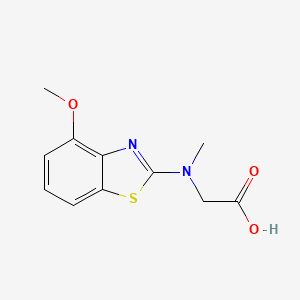
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
